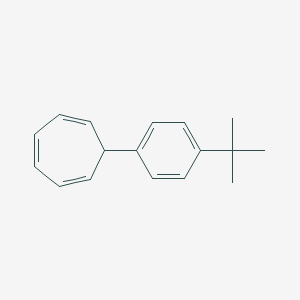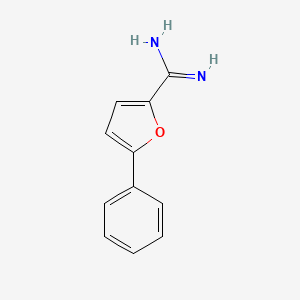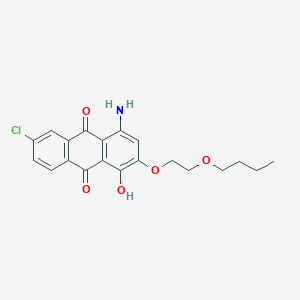
4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that includes an anthracene core substituted with various functional groups
Méthodes De Préparation
The synthesis of 4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the anthracene core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of functional groups: The amino, butoxyethoxy, chloro, and hydroxy groups are introduced through various substitution reactions. For example, the amino group can be introduced via nitration followed by reduction, while the butoxyethoxy group can be added through etherification reactions.
Industrial production: Industrial synthesis may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Des Réactions Chimiques
4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione undergoes several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common reagents and conditions: Reagents like hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions are commonly used.
Major products: The major products depend on the specific reactions and conditions but may include various substituted anthracene derivatives.
Applications De Recherche Scientifique
4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione involves interactions with various molecular targets and pathways:
Molecular targets: May include enzymes, receptors, and other proteins.
Pathways involved: The compound may modulate specific signaling pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
4-Amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione can be compared with similar compounds such as:
Methyl 4-amino-2-(2-butoxyethoxy)benzoate: Shares similar functional groups but has a different core structure.
N-(4-amino-2-chlorophenyl)-2-(2-butoxyethoxy)acetamide: Similar in having an amino and butoxyethoxy group but differs in the overall structure.
2-[2-(Tetrahydrofurfuryloxy)ethoxy]ethanol: Contains similar ethoxy units but has different terminal groups.
Propriétés
Numéro CAS |
88605-12-3 |
|---|---|
Formule moléculaire |
C20H20ClNO5 |
Poids moléculaire |
389.8 g/mol |
Nom IUPAC |
4-amino-2-(2-butoxyethoxy)-6-chloro-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C20H20ClNO5/c1-2-3-6-26-7-8-27-15-10-14(22)16-17(20(15)25)18(23)12-5-4-11(21)9-13(12)19(16)24/h4-5,9-10,25H,2-3,6-8,22H2,1H3 |
Clé InChI |
CVJXKCWJZNNNPR-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(7-Hydroxy-3,7-dimethyloctylidene)amino]benzohydrazide](/img/structure/B14388996.png)

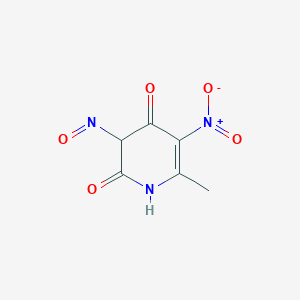
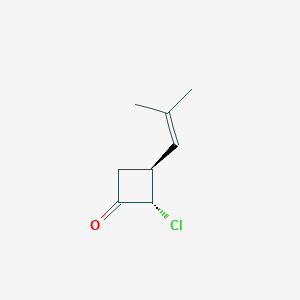
![3-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)propane-1-sulfonic acid](/img/structure/B14389019.png)

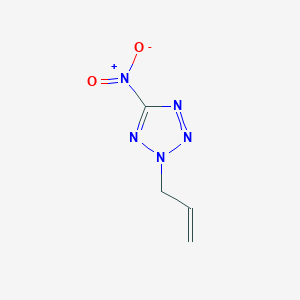

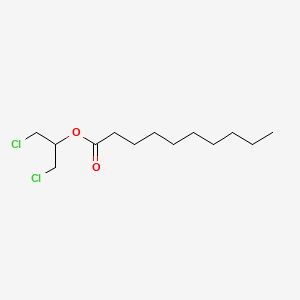
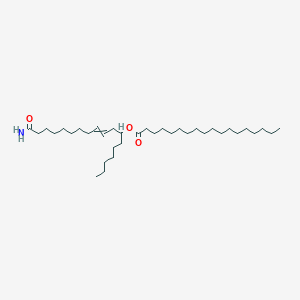
![1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14389061.png)
methyl}-L-alanyl-L-proline](/img/structure/B14389062.png)
